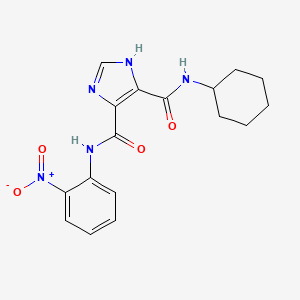![molecular formula C14H23ClN6 B4083548 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride
描述
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride, also known as MIRPI, is a chemical compound used in scientific research. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, pain, and immune response.
作用机制
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride acts as a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor expressed in various cells, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride leads to the activation of intracellular signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, which are involved in the regulation of inflammation, pain, and immune response.
Biochemical and Physiological Effects:
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has also been found to reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS, and promote the expression of anti-inflammatory enzymes, such as HO-1. In addition, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been found to reduce pain behavior in animal models of arthritis, neuropathic pain, and inflammatory pain. Finally, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been found to modulate immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of pro-inflammatory immune cells, such as macrophages and dendritic cells.
实验室实验的优点和局限性
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its well-defined mechanism of action, and its availability as a pure and stable compound. However, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride. First, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, analgesic, and immunomodulatory effects. Second, studies are needed to investigate the potential therapeutic applications of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Third, studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride, such as its solubility, stability, and bioavailability. Finally, studies are needed to develop novel derivatives of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride with improved potency and selectivity for the adenosine A3 receptor.
In conclusion, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride is a promising compound for scientific research, with potential applications in the fields of inflammation, pain, and immune response. Its well-defined mechanism of action and favorable pharmacological properties make it a valuable tool for studying the adenosine A3 receptor and its role in various physiological processes. Future studies are needed to further elucidate the molecular mechanisms underlying its effects and to explore its potential therapeutic applications.
科学研究应用
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been extensively studied in scientific research, particularly in the fields of inflammation, pain, and immune response. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory pain. 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
属性
IUPAC Name |
1,4-bis[(1-methylimidazol-2-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6.ClH/c1-17-5-3-15-13(17)11-19-7-9-20(10-8-19)12-14-16-4-6-18(14)2;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMWQWFIMUZZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)CC3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(1-methylimidazol-2-yl)methyl]piperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)
![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083534.png)
![N-{4-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4083538.png)

![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)